Purity and Stoichiometric Integrity vs. Commercial Dicyanamide Salts
Direct quantitative comparisons for this compound are scarce in the primary literature. However, the commercial specification of 98% purity for the bulk solid is a critical differentiator for procurement, as alternative dicyanamide salts (e.g., sodium dicyanamide, CAS 1934-75-4) are often supplied as hygroscopic powders with variable water content, which critically inhibits the anhydrous guanidinylation fusion reaction . The confirmed 1:1 stoichiometry of the cyclohexylammonium salt eliminates the need for in situ salt formation and the associated yield losses documented when free cyclohexylamine is used with a generic dicyanamide source [1].
| Evidence Dimension | Supplied Purity & Stoichiometric Reliability |
|---|---|
| Target Compound Data | 98% min. purity (solid); Defined 1:1 C₆H₁₃N·C₂HN₃ stoichiometry |
| Comparator Or Baseline | Sodium dicyanamide (NaDCA): typically 96-97% purity (hygroscopic powder); Variable stoichiometry when mixed with free amine in situ |
| Quantified Difference | Target offers +1-2% absolute purity and a fixed salt composition vs. a hygroscopic material and stoichiometric uncertainty of an unreacted mixture. |
| Conditions | Commercial bulk reagent procurement specification; vendor COA analysis (HPLC/GC) |
Why This Matters
For reproducible guanidine and biguanide synthesis, defined starting material stoichiometry is directly correlated with higher and more consistent yields, making this preformed salt a superior choice over generic dicyanamide sources.
- [1] Sugino, K. (1954). Mechanism of the Formation of Guanidine and its Derivatives by the Fusion of Dicyandiamide with Amine Salt. Bulletin of the Chemical Society of Japan, 27(6), 351–358. View Source
